molecular formula C19H17BrN2O3S B2754676 (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-94-0

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2754676
CAS No.: 865197-94-0
M. Wt: 433.32
InChI Key: ZEJVIOWFXKYFPW-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17BrN2O3S and its molecular weight is 433.32. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18BrN2O2SC_{18}H_{18}BrN_{2}O_{2}S and a molecular weight of approximately 396.32 g/mol. The structure features a benzo[d]thiazole core, which is known for various biological activities, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the bromo substituent.
  • Coupling with the 3-phenylpropanoyl group.
  • Esterification to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds derived from the benzo[d]thiazole scaffold have shown efficacy against various cancer cell lines, including:

  • Hep3B : A study indicated that certain derivatives led to a notable reduction in cell viability with IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
Compound AHep3B5.4G2-M phase arrest
Compound BMCF77.8Apoptosis induction
(Z)-methyl 2-(...)Hep3BTBDTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2-M phase arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound may also exhibit antioxidant activity. The DPPH assay has been commonly used to evaluate this property, with results indicating varying degrees of free radical scavenging ability among different derivatives.

Case Studies

  • Study on Hepatocellular Carcinoma : A derivative similar to (Z)-methyl 2-(...) was evaluated for its anticancer potential against Hep3B cells, showing significant inhibition of cell growth and induction of apoptosis.
    • Findings : The compound reduced α-fetoprotein levels significantly, indicating potential therapeutic effects in liver cancer treatment .
  • Comparative Analysis with Known Antioxidants : Various derivatives were compared against Trolox in antioxidant assays, revealing that some exhibited comparable or superior activity in scavenging free radicals .

Properties

IUPAC Name

methyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVIOWFXKYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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